Benzenesulfonamide, 4-(2-hydroxy-5-nitrobenzylidenamino)-
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Overview
Description
Benzenesulfonamide, 4-(2-hydroxy-5-nitrobenzylidenamino)- is a chemical compound known for its diverse applications in scientific research. This compound is characterized by the presence of a benzenesulfonamide group attached to a 2-hydroxy-5-nitrobenzylidenamino moiety. It has been studied for its potential use in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, 4-(2-hydroxy-5-nitrobenzylidenamino)- typically involves the condensation reaction between 4-aminobenzenesulfonamide and 2-hydroxy-5-nitrobenzaldehyde. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux conditions for several hours to ensure complete condensation. The resulting product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial processes may involve continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-(2-hydroxy-5-nitrobenzylidenamino)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted benzenesulfonamide derivatives.
Scientific Research Applications
Benzenesulfonamide, 4-(2-hydroxy-5-nitrobenzylidenamino)- has been extensively studied for its applications in various scientific fields:
Mechanism of Action
The mechanism of action of benzenesulfonamide, 4-(2-hydroxy-5-nitrobenzylidenamino)- involves its interaction with specific molecular targets. For instance, it inhibits carbonic anhydrase IX, an enzyme involved in regulating pH in cancer cells. By inhibiting this enzyme, the compound disrupts the pH balance within the cells, leading to cell death. This mechanism is particularly effective against cancer cells that rely on anaerobic glycolysis .
Comparison with Similar Compounds
Benzenesulfonamide, 4-(2-hydroxy-5-nitrobenzylidenamino)- can be compared with other benzenesulfonamide derivatives:
4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide: Another derivative with a thiazolone scaffold, showing significant enzyme inhibition and anticancer activity.
N-(2-((2-Hydroxy-5-nitrobenzylidene)amino)phenyl)-4-methylbenzenesulfonamide: A similar compound with a methyl group, used in various research applications.
The uniqueness of benzenesulfonamide, 4-(2-hydroxy-5-nitrobenzylidenamino)- lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H11N3O5S |
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Molecular Weight |
321.31 g/mol |
IUPAC Name |
4-[(2-hydroxy-5-nitrophenyl)methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C13H11N3O5S/c14-22(20,21)12-4-1-10(2-5-12)15-8-9-7-11(16(18)19)3-6-13(9)17/h1-8,17H,(H2,14,20,21) |
InChI Key |
KEDCYTRVSMDRNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=C(C=CC(=C2)[N+](=O)[O-])O)S(=O)(=O)N |
Origin of Product |
United States |
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